1-(3-Methoxyphenyl)cyclopentanecarboxylic acid

Inflammation Arachidonic Acid Cascade Lipoxygenase Inhibitors

Procure this specific 3-methoxy isomer for precise 15-LOX-1 inhibition (Ki=22nM) and CCR5 antagonism (IC50=8nM). Distinct from 4-methoxy analog (mp 151-156°C), its 133-134°C melting point ensures unique formulation behavior. Ideal for inflammation, HIV entry, and oncology assays. Demand batch-specific HPLC/NMR/GC data to guarantee ≥95% purity and inter-study reproducibility.

Molecular Formula C13H16O3
Molecular Weight 220.26 g/mol
CAS No. 43050-39-1
Cat. No. B1371297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methoxyphenyl)cyclopentanecarboxylic acid
CAS43050-39-1
Molecular FormulaC13H16O3
Molecular Weight220.26 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2(CCCC2)C(=O)O
InChIInChI=1S/C13H16O3/c1-16-11-6-4-5-10(9-11)13(12(14)15)7-2-3-8-13/h4-6,9H,2-3,7-8H2,1H3,(H,14,15)
InChIKeyBDUMKMDZDPHFJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Methoxyphenyl)cyclopentanecarboxylic Acid (CAS 43050-39-1): A Defined 15-LOX-1 Inhibitor and CCR5 Antagonist Scaffold for Targeted Research Procurement


1-(3-Methoxyphenyl)cyclopentanecarboxylic acid (CAS 43050-39-1) is a cyclopentanecarboxylic acid derivative bearing a 3-methoxyphenyl substituent at the 1‑position . The compound is characterized as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1], and also exhibits antagonist activity at the CCR5 chemokine receptor [2]. Its physicochemical profile includes a melting point of 133‑134 °C and a molecular weight of 220.26 g·mol⁻¹ .

Why Generic Substitution Fails for 1-(3-Methoxyphenyl)cyclopentanecarboxylic Acid: Position-Specific Activity and Physicochemical Distinction


Simple replacement with a positional isomer (e.g., 4‑methoxy) or an unsubstituted phenyl analog is not equivalent for scientific applications. The 3‑methoxy substitution confers a distinct binding profile, including nanomolar inhibition of 15‑lipoxygenase‑1 [1] and potent CCR5 antagonism [2]. Additionally, the melting point of 1‑(3‑methoxyphenyl)cyclopentanecarboxylic acid (133‑134 °C) differs by more than 15 °C from its 4‑methoxy counterpart (151‑156 °C) , reflecting different crystal packing and solubility behavior that can affect formulation and handling. Such differences preclude simple interchangeability.

Quantitative Evidence Guide for 1-(3-Methoxyphenyl)cyclopentanecarboxylic Acid: Differentiating Data for Informed Scientific Selection


15‑Lipoxygenase‑1 Inhibition: Ki = 22 nM

1-(3-Methoxyphenyl)cyclopentanecarboxylic acid inhibits human 15‑lipoxygenase‑1 with a Ki of 22 nM [1]. By comparison, the widely used reference lipoxygenase inhibitor nordihydroguaiaretic acid (NDGA) exhibits an IC₅₀ of approximately 30 µM for 15‑LOX under comparable conditions .

Inflammation Arachidonic Acid Cascade Lipoxygenase Inhibitors

CCR5 Antagonist Activity: IC₅₀ = 8 nM

The compound acts as a potent antagonist of the human CCR5 receptor, with an IC₅₀ of 8 nM in a cellular calcium‑flux assay [1]. For context, many first‑generation CCR5 antagonists (e.g., TAK‑779) exhibit IC₅₀ values in the low‑micromolar range [2].

Chemokine Receptor HIV Entry Immunology

Physicochemical Differentiation: Melting Point Shift Relative to 4‑Methoxy Isomer

The melting point of 1-(3-methoxyphenyl)cyclopentanecarboxylic acid is 133‑134 °C , whereas the 4‑methoxy positional isomer (CAS 43050-28-8) melts at 151‑156 °C .

Solid‑State Properties Formulation Analytical Reference

Vendor‑Supplied Quality Control: ≥95% Purity with NMR, HPLC, and GC Verification

The compound is available from commercial suppliers at a standard purity of ≥95% . Notably, vendor Bidepharm provides batch‑specific quality control reports that include NMR, HPLC, and GC analyses .

Reproducibility Analytical Standards Procurement Quality

Best Research and Industrial Application Scenarios for 1-(3-Methoxyphenyl)cyclopentanecarboxylic Acid


15‑Lipoxygenase Pathway Investigation and Inhibitor Screening

Use 1-(3-methoxyphenyl)cyclopentanecarboxylic acid as a potent, well‑characterized 15‑LOX‑1 inhibitor (Ki = 22 nM [1]) in enzymatic and cellular assays to dissect the role of 15‑LOX‑1 in inflammation, atherosclerosis, and cancer biology.

CCR5 Antagonist Studies in Immunology and Virology

Employ this compound as a high‑affinity CCR5 antagonist (IC₅₀ = 8 nM [2]) in HIV‑1 entry inhibition assays, chemotaxis studies, and autoimmune disease models.

Medicinal Chemistry Scaffold for Structure‑Activity Relationship (SAR) Exploration

Leverage the 3‑methoxyphenyl‑cyclopentane‑carboxylic acid core as a validated starting point for designing novel analogs targeting 15‑LOX‑1, CCR5, or related enzymes [1][2].

Quality‑Controlled Procurement for Reproducible In Vitro Pharmacology

Source the compound from vendors providing batch‑specific NMR, HPLC, and GC data to ensure consistent purity (≥95%) and identity across repeated experiments and multi‑site collaborations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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